(4-Methylthiophenyl)methyl phenyl sulfonium triflate

Catalog No.
S1499319
CAS No.
187868-29-7
M.F
C15H15F3O3S3
M. Wt
396.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(4-Methylthiophenyl)methyl phenyl sulfonium trifla...

CAS Number

187868-29-7

Product Name

(4-Methylthiophenyl)methyl phenyl sulfonium triflate

IUPAC Name

methyl-(4-methylsulfanylphenyl)-phenylsulfanium;trifluoromethanesulfonate

Molecular Formula

C15H15F3O3S3

Molecular Weight

396.5 g/mol

InChI

InChI=1S/C14H15S2.CHF3O3S/c1-15-12-8-10-14(11-9-12)16(2)13-6-4-3-5-7-13;2-1(3,4)8(5,6)7/h3-11H,1-2H3;(H,5,6,7)/q+1;/p-1

InChI Key

OEMQHKIRYKSFQC-UHFFFAOYSA-M

SMILES

CSC1=CC=C(C=C1)[S+](C)C2=CC=CC=C2.C(F)(F)(F)S(=O)(=O)[O-]

Canonical SMILES

CSC1=CC=C(C=C1)[S+](C)C2=CC=CC=C2.C(F)(F)(F)S(=O)(=O)[O-]

Organic Chemistry

Field: Organic Synthesis

Summary: This compound serves as a cationic photoinitiator and photoacid generator, playing a crucial role in the synthesis of complex molecules.

Results: The use of this compound has enabled the synthesis of polymers with precise structures, contributing to advancements in the field of organic electronics .

Materials Science

Field: Photolithography

Summary: It is utilized in the development of photoresist materials for creating intricate patterns on substrates.

Results: Patterns with high resolution and fidelity have been achieved, enhancing the fabrication of electronic devices .

Pharmaceuticals

Field: Drug Delivery Systems

Summary: The compound’s role as a photoacid generator is explored for controlled drug release mechanisms.

Results: Studies have shown controlled release rates, improving the efficacy and safety profiles of various drugs .

Biochemistry

Field: Enzyme Mimicry

Summary: Mimicking enzymatic functions, it aids in biochemical reactions that require acid catalysis.

Methods: The compound is used in reaction mixtures where light-induced acid generation can drive biochemical transformations.

Results: Enhanced reaction rates and selectivity have been observed, similar to natural enzyme-catalyzed processes .

Analytical Chemistry

Field: Chromatography

Summary: As a photoinitiator, it is used in the preparation of chromatographic materials.

Methods: It helps in the polymerization of monomers to form stationary phases with specific interactions for separation processes.

Results: Improved separation efficiencies and the ability to tailor stationary phases for specific analytes have been reported .

Environmental Science

Field: Water Purification

Summary: The compound’s photoreactive properties are harnessed for degrading pollutants.

Methods: It is used in photocatalytic systems where light exposure leads to the generation of reactive species that break down contaminants.

Results: Significant reductions in pollutant concentrations have been achieved, demonstrating potential for water treatment applications .

Nanotechnology

Field: Self-Assembly & Contact Printing

Summary: The compound is used in nanofabrication techniques for creating patterns at the nanoscale.

Methods: It acts as a cationic photoinitiator in self-assembly processes, where it helps in forming structures by light-induced reactions.

Results: The use of this compound has enabled the precise control of nanostructures, which is critical for the development of nanodevices .

Polymer Chemistry

Field: Polymer Modification

Summary: It is involved in the modification of polymers to alter their properties for specific applications.

Methods: The compound is used to initiate polymerization under UV light, leading to changes in the polymer structure and properties.

Results: Modified polymers with tailored characteristics such as increased thermal stability or altered electrical conductivity have been achieved .

Electronics

Field: Circuit Board Fabrication

Summary: Utilized in the production of printed circuit boards (PCBs) through photolithographic techniques.

Results: The application of this compound has resulted in PCBs with finer lines and better electrical performance .

Chemical Sensing

Field: Development of Chemical Sensors

Summary: It plays a role in the creation of sensors that detect specific chemicals or environmental conditions.

Methods: The compound is incorporated into sensor materials that change their properties in response to target analytes.

Results: Sensors developed with this compound have shown increased sensitivity and selectivity for various chemical compounds .

(4-Methylthiophenyl)methyl phenyl sulfonium triflate is a chemical compound with the empirical formula C15H15F3O3S3C_{15}H_{15}F_3O_3S_3 and a molecular weight of 396.47 g/mol. It is also known as (4-Methylthiophenyl)methyl phenyl sulfonium trifluoromethanesulfonate. This compound is classified as an eye irritant and skin irritant, and it may cause respiratory irritation upon exposure .

  • Catalysis: Sulfonium triflates can act as Lewis acids, activating other molecules for reactions [].
  • Material Science: Sulfonium-based materials are being explored for applications in photovoltaics and ionic liquids [].
  • Wearing gloves, safety glasses, and a lab coat when handling.
  • Working in a well-ventilated fume hood.
  • Properly disposing of waste according to local regulations.
, including:

  • Oxidation: This compound can be oxidized to form sulfoxides or sulfones under specific conditions.
  • Reduction: Reduction reactions can convert the sulfonium group into a sulfide.
  • Substitution: The sulfonium group can engage in nucleophilic substitution reactions, where the triflate anion is replaced by other nucleophiles.

Common reagents for these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and halides for substitution reactions .

The biological activity of (4-Methylthiophenyl)methyl phenyl sulfonium triflate primarily relates to its role as a photoacid generator. Upon exposure to ultraviolet light, it generates acid, which can lead to localized pH changes. This property is utilized in various biological studies, particularly in controlling environmental conditions during experiments .

The synthesis of (4-Methylthiophenyl)methyl phenyl sulfonium triflate typically involves the reaction of (4-Methylthiophenyl)methyl phenyl sulfonium chloride with trifluoromethanesulfonic acid. This reaction is performed under controlled conditions to ensure the formation of the desired triflate salt. Industrial production methods mirror laboratory synthesis but include additional purification and quality control steps to meet industry standards .

This compound has several applications across various fields:

  • Chemistry: It serves as a cationic photoinitiator in polymerization reactions, facilitating the formation of polymers when exposed to UV light.
  • Biology: Its ability to generate photoacids is utilized in biological studies for pH control.
  • Industry: It is employed in manufacturing advanced materials, including coatings and adhesives, due to its polymerization initiation properties .

Studies on the interactions involving (4-Methylthiophenyl)methyl phenyl sulfonium triflate focus on its behavior as a photoacid generator and its effects on polymerization processes. Research indicates that it effectively initiates cationic polymerization by generating reactive cationic species upon UV exposure, which propagate polymer chain growth .

Several compounds share similarities with (4-Methylthiophenyl)methyl phenyl sulfonium triflate based on their structural or functional characteristics. Here are some notable examples:

Compound NameSimilarityUnique Features
(Phenyl)methyl phenyl sulfonium triflateSulfonium salt structureLacks the methylthio group
(4-Methoxyphenyl)methyl phenyl sulfonium triflateCationic photoinitiatorContains a methoxy group instead of methylthio
Benzyl phenyl sulfonium triflateSimilar cationic propertiesSimpler structure without additional functional groups

These comparisons highlight the unique presence of the methylthio group in (4-Methylthiophenyl)methyl phenyl sulfonium triflate, which contributes to its specific reactivity and applications in photopolymerization processes .

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Dates

Modify: 2024-04-14

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